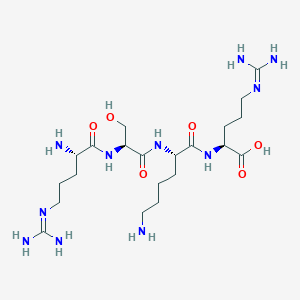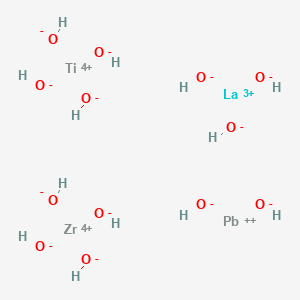![molecular formula C10H7NS2 B12580037 5H-Thiopyrano[4,3-e][1,3]benzothiazole CAS No. 300860-20-2](/img/structure/B12580037.png)
5H-Thiopyrano[4,3-e][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiopyrano[4,3-e][1,3]benzothiazole: is a heterocyclic compound that features a unique fusion of thiopyrano and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Thiopyrano[4,3-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with suitable aldehydes or ketones in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or isopropanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and electrosynthesis are increasingly being applied to produce such compounds. These methods aim to minimize the use of hazardous reagents and optimize reaction conditions for better yields and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 5H-Thiopyrano[4,3-e][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiopyrano or benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
Chemistry: In chemistry, 5H-Thiopyrano[4,3-e][1,3]benzothiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology and Medicine: This compound has shown potential in biological applications, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry: In the industrial sector, this compound derivatives are explored for their use in materials science, including the development of new polymers and advanced materials with unique electronic properties .
Mechanism of Action
The mechanism of action of 5H-Thiopyrano[4,3-e][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Benzothiazole: A simpler structure lacking the thiopyrano ring.
Thiopyran: Contains the thiopyrano ring but lacks the benzothiazole moiety.
Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur.
Uniqueness: 5H-Thiopyrano[4,3-e][1,3]benzothiazole stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in designing molecules with specific biological activities and material properties .
Properties
CAS No. |
300860-20-2 |
|---|---|
Molecular Formula |
C10H7NS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
5H-thiopyrano[4,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-2-9-10(11-6-13-9)8-3-4-12-5-7(1)8/h2-6H,1H2 |
InChI Key |
AFWVJGAWDCDJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C3C1=CSC=C3)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)

![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)

![N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12579998.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)



![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)

![3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12580042.png)
